4-Methyl-2-phenylbenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12S/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEKSNDOAHPSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=CC=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Phenylbenzo B Thiophene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 4-Methyl-2-phenylbenzo[b]thiophene derivatives. It provides detailed information about the chemical environment of individual atoms.
Multi-dimensional NMR techniques are powerful tools for unambiguously assigning the complex spectra of substituted benzo[b]thiophenes. The Attached Proton Test (APT) is a one-dimensional ¹³C NMR experiment that distinguishes between different types of carbon atoms based on the number of attached protons. huji.ac.iltecmag.com In an APT spectrum, methine (CH) and methyl (CH₃) signals typically appear with opposite phase to quaternary (C) and methylene (B1212753) (CH₂) signals. huji.ac.ilceitec.cz This allows for the clear differentiation of the methyl carbon from the aromatic CH carbons and the quaternary carbons of the benzo[b]thiophene core and the phenyl substituent.
For instance, in the ¹³C NMR spectrum of a related compound, 4-methylbenzo[b]thiophene, the methyl carbon signal appears at a distinct chemical shift, easily differentiated from the aromatic carbons. nih.gov The application of APT would further confirm this assignment by its characteristic phase. More complex two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further establish connectivity between protons and carbons, providing a complete and unambiguous structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzo[b]thiophenes
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-phenylbenzo[b]thiophene (B72322) | 7.82–7.64 (m, 2H), 7.55 (dt, J = 7.2, 1.7 Hz, 1H), 7.46 (d, J = 1.8 Hz, 1H), 7.40–7.26 (m, 2H), 7.23–7.17 (m, 1H) rsc.org | Not explicitly provided |
| 4-methylbenzo[b]thiophene | Not explicitly provided | Data available but not detailed in search results nih.gov |
| 5-chloro-2-(4-fluoro-3-methylphenyl)benzo[b]thiophene | 7.72–7.70 (m, 1H), 7.53–7.48 (m, 1H), 7.38–7.34 (m, 2H), 7.29–7.24 (m, 1H), 7.06 (t, J = 8.8 Hz, 1H), 6.96 (t, J = 8.9 Hz, 1H), 2.34 (d, J = 1.9 Hz, 3H) rsc.org | 163.00, 162.84, 145.47, 141.79, 137.46, 135.72, 135.66, 131.91, 131.83, 130.77, 129.72, 129.67, 125.74, 125.63, 125.55, 125.45, 124.65, 123.22, 122.93, 118.43, 117.49, 115.77, 115.57, 115.54, 115.34, 14.66 rsc.org |
NMR spectroscopy is instrumental in determining the regioselectivity of substitution on the benzo[b]thiophene scaffold. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of substituents. For example, the synthesis of substituted benzo[b]thiophenes can lead to different isomers, and ¹H NMR is crucial for identifying the specific regioisomer formed. nih.gov
Furthermore, NMR can be used for conformational analysis, particularly concerning the rotation of the phenyl group at the C2 position. hhu.de Hindered rotation about the single bond connecting the phenyl group to the benzo[b]thiophene core can be indicated by well-defined second-order spin-spin coupling effects in the ¹H NMR spectrum. mdpi.com By using advanced NMR techniques and computational modeling, it is possible to study the conformational equilibrium and rotational barriers of the phenyl group. hhu.dechemrxiv.org
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. These techniques are highly complementary and offer a comprehensive understanding of the molecular structure.
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. researchgate.net For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C stretching: Vibrations of the aromatic rings, expected in the 1600-1450 cm⁻¹ region. researchgate.net
C-S stretching: Associated with the thiophene (B33073) ring, often found in the 850-600 cm⁻¹ range. iosrjournals.org
C-H in-plane and out-of-plane bending: These vibrations provide further information about the substitution pattern on the aromatic rings and appear in the fingerprint region (below 1300 cm⁻¹). iosrjournals.org
The interaction of benzo[b]thiophene with other molecules can be studied by observing shifts in these vibrational frequencies. researchgate.net
Table 2: General FT-IR Data for Thiophene Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | iosrjournals.org |
| C=C Ring Stretch | 1532-1347 | iosrjournals.org |
| C-H In-plane Bending | 1283-909 | iosrjournals.org |
| C-S Stretch | 839-608 | iosrjournals.org |
This table provides general ranges for thiophene derivatives as specific FT-IR data for this compound was not available.
Raman spectroscopy is another powerful vibrational technique that provides information complementary to FT-IR. youtube.com Raman spectra are particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it well-suited for studying the carbon framework of aromatic systems like benzo[b]thiophene. rsc.org
The Raman spectrum of this compound would be characterized by strong peaks corresponding to the symmetric stretching modes of the aromatic rings. The C-S stretching vibration within the thiophene ring also gives a characteristic Raman signal. iosrjournals.org The "fingerprint-like" nature of Raman spectra allows for the identification of specific molecular structures and can be used to study intermolecular interactions. mdpi.com The vibrational modes observed in Raman spectroscopy can be assigned with the aid of computational methods like Density Functional Theory (DFT). mdpi.com
Table 3: Key Raman Active Modes in Thiophene-Based Molecules
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Reference |
| Cα-Cβ Symmetric Stretch | In-phase stretching of carbons adjacent to sulfur | ~1400-1500 | rsc.org |
| Cβ-Cβ Stretch | Stretching of carbons beta to the sulfur atom | ~1500-1550 | rsc.org |
| Ring Deformation | Collective skeletal deformations | Varies | rsc.org |
This table highlights characteristic Raman modes for thiophene-containing structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the crystalline state, including the dihedral angle between the phenyl group and the benzo[b]thiophene plane.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking, C-H···π interactions, or other non-covalent forces that stabilize the crystal structure. nih.govmdpi.com
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of crystalline solids. Through the analysis of diffraction patterns, it is possible to elucidate the exact positions of atoms within a molecule, and thus determine bond lengths, bond angles, and dihedral angles.
In a study of a related thiophene derivative, (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, X-ray diffraction analysis revealed that the bond lengths and angles are consistent with those observed in other thiophene derivatives. nih.gov The central benzene (B151609) ring in this molecule forms dihedral angles of 63.31 (9)° and 60.86 (9)° with the 4-methylphenyl and thiophene rings, respectively. nih.gov The dihedral angle between the thiophene ring and the 4-methylphenyl ring is 75.04 (9)°, indicating that these two rings are nearly perpendicular to each other. nih.gov
Table 1: Selected Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P2₁2₁2₁ nih.gov |
| a (Å) | 6.8748 (2) nih.gov |
| b (Å) | 13.3291 (4) nih.gov |
| c (Å) | 16.8667 (5) nih.gov |
| V (ų) | 1545.58 (8) nih.gov |
| Z | 4 nih.gov |
| Dihedral Angle (Benzene - 4-methylphenyl) | 63.31 (9)° nih.gov |
| Dihedral Angle (Benzene - Thiophene) | 60.86 (9)° nih.gov |
| Dihedral Angle (Thiophene - 4-methylphenyl) | 75.04 (9)° nih.gov |
Note: Data is for (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, a related thiophene derivative.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the material.
For thiophene-containing compounds, intermolecular interactions such as C-H···O and C-H···S hydrogen bonds, as well as π-π and C-H···π interactions, are significant in stabilizing the crystal structure. nih.govnih.govrsc.org In the crystal structure of (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, the molecular packing is stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov Additionally, a weak intermolecular S···π interaction is observed between the thiophene sulfur atom and the 4-methylphenyl ring, with a distance of 3.609 (3) Å. nih.gov The introduction of alkyl groups into thiophene derivatives has been shown to weaken intermolecular interactions, which can affect properties like melting point and solubility. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound, which is a critical step in its characterization. nih.gov This technique is particularly valuable in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov For this compound, with a molecular formula of C₁₅H₁₂S, HRMS would provide an exact mass that confirms this composition over other possibilities.
Table 2: Molecular Formula and Weight of 4-Methylbenzo[b]thiophene
| Compound | Formula | Molecular Weight |
| 4-Methylbenzo[b]thiophene | C₉H₈S | 148.225 nist.gov |
Note: Data for the parent compound 4-Methylbenzo[b]thiophene.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
For benzo[b]thiophene derivatives, UV-Vis spectra typically show absorption bands corresponding to π-π* and n-π* transitions. rsc.org In a study of benzo[b]thieno[2,3-d]thiophene derivatives in chloroform (B151607) solution, maximum absorption wavelengths (λmax) were observed at 335 nm and 350 nm. mdpi.com The optical band gaps for these compounds were determined to be between 3.22–3.23 eV. mdpi.com Another study on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes showed that the absorption maximum (λmax) is solvent-dependent, varying from 486-502 nm in methanol (B129727) to 626-654 nm in DMF. biointerfaceresearch.com
Table 3: UV-Vis Absorption Data for Thiophene Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Chloroform | 335 | mdpi.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Chloroform | 350 | mdpi.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes | Methanol | 486-502 | biointerfaceresearch.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes | Chloroform | 502-512 | biointerfaceresearch.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes | DMF | 626-654 | biointerfaceresearch.com |
Thermal Analysis Techniques for Material Stability Characterization
Thermal analysis techniques are essential for evaluating the stability and phase behavior of materials as a function of temperature.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability of a material and to study its decomposition profile. For benzo[b]thieno[2,3-d]thiophene derivatives, TGA has been used to assess their thermal decomposition temperatures, providing insights into their suitability for applications in electronic devices. mdpi.com
Differential scanning calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. nih.govnih.gov DSC is used to determine thermal transition temperatures, such as melting points (Tm) and glass transitions (Tg), and to measure the enthalpy of these transitions. nih.gov For two benzo[b]thieno[2,3-d]thiophene derivatives, DSC measurements revealed similar melting temperatures of 194 °C and 191 °C. mdpi.com
Table 4: Thermal Analysis Data for Benzo[b]thieno[2,3-d]thiophene Derivatives
| Compound | Melting Temperature (Tm) (°C) |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 194 mdpi.com |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 191 mdpi.com |
Computational and Theoretical Investigations of 4 Methyl 2 Phenylbenzo B Thiophene Electronic and Reactivity Profiles
Density Functional Theory (DFT) Studies
DFT has become an indispensable tool in modern chemistry, providing valuable insights into the structural, spectroscopic, and electronic properties of molecules. However, no specific DFT studies on 4-Methyl-2-phenylbenzo[b]thiophene have been identified in the searched scientific databases.
Geometry Optimization and Conformational Analysis
Information regarding the optimized geometry and conformational preferences of this compound, which would typically be determined through DFT calculations, is not available in published research. Such studies would provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Prediction of Spectroscopic Parameters (NMR chemical shifts, Vibrational Frequencies, UV-Vis)
The prediction of spectroscopic data is a key application of computational chemistry. However, no theoretical predictions for the NMR chemical shifts, vibrational frequencies (IR and Raman), or UV-Vis absorption spectra of this compound have been reported.
Electronic Structure Characterization
Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties.
There is no published data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This information is crucial for assessing its electronic transitions and reactivity.
Analyses of charge distribution and the molecular electrostatic potential (MEP) map, which identify the electron-rich and electron-poor regions of a molecule, have not been performed for this compound in the available literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. No NBO analysis has been reported for this compound, which would otherwise offer insights into hyperconjugative interactions and charge delocalization.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum chemical method for investigating the electronic excited states of molecules. researchgate.netchemrxiv.org It is an extension of Density Functional Theory (DFT), which is primarily concerned with ground-state properties. TD-DFT is widely employed to predict and interpret UV-visible absorption spectra, making it an indispensable tool for understanding the optical properties of organic chromophores. researchgate.netarxiv.org The theory is based on the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent density of a many-electron system determines the external potential. rsc.org In practice, linear-response TD-DFT is most commonly used to calculate vertical excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. iastate.educore.ac.uk
The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. acs.org For instance, conventional functionals may struggle with describing long-range charge-transfer excitations, a potential characteristic of donor-acceptor systems. chemrxiv.orgacs.org Range-separated hybrid functionals, such as CAM-B3LYP and LC-PBE, often provide more accurate descriptions for such cases. acs.org
Modeling Excitation and De-excitation Dynamics
Beyond predicting static absorption spectra, TD-DFT can be utilized to model the dynamics of molecules in their excited states. This involves calculating potential energy surfaces for the excited states, which govern the pathways for de-excitation processes like fluorescence, phosphorescence, and non-radiative decay through internal conversion or intersystem crossing. researchgate.net
By mapping these surfaces, researchers can identify key geometries, such as minima and conical intersections, which are crucial for understanding the photostability and emission properties of a molecule. Nonadiabatic molecular dynamics simulations, which combine TD-DFT with classical trajectories for the nuclei, can simulate the time evolution of an excited molecule, providing insights into the timescales and mechanisms of these de-excitation events. acs.org These simulations track the electronic state populations over time, revealing the probable fate of the molecule after absorbing a photon.
Table 1: Illustrative TD-DFT Output for a π-Conjugated System This table presents hypothetical data for a molecule similar to this compound to illustrate typical TD-DFT results.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.45 | HOMO -> LUMO |
| S2 | 3.87 | 320 | 0.12 | HOMO-1 -> LUMO |
| S3 | 4.21 | 294 | 0.05 | HOMO -> LUMO+1 |
Hyperpolarizability Calculations for Non-linear Optical (NLO) Properties
Non-linear optical (NLO) properties of molecules are of great interest for applications in photonics and optoelectronics. mdpi.comdtic.mil These properties describe the interaction of a material with intense electromagnetic fields, such as those from lasers. The first hyperpolarizability (β) is a key molecular property that governs second-order NLO phenomena like second-harmonic generation.
Computational chemistry provides a route to predict the hyperpolarizability of molecules, guiding the design of new NLO materials. researchgate.netacs.org DFT calculations are a common method for computing β. The choice of functional and basis set is critical for obtaining reliable results, with functionals incorporating a portion of Hartree-Fock exchange, such as B3LYP, PBE0, and M06-2X, often being employed. mdpi.comscirp.org The calculations can be performed using a finite-field approach, where the response of the molecule's dipole moment to an applied electric field is determined. dtic.mil For molecules with significant donor-acceptor character and an extended π-conjugated system, large hyperpolarizability values are often predicted.
Table 2: Example Hyperpolarizability Data This table shows representative calculated hyperpolarizability components for a hypothetical organic molecule.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 5.2 D |
| Isotropic Polarizability (α) | 250 |
| First Hyperpolarizability (βtot) | 1500 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. For aromatic and heterocyclic compounds, DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. acs.orgacs.org This provides a deep, molecular-level understanding of reaction pathways, regioselectivity, and stereoselectivity.
For a compound like this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution. By calculating the energies of the transition states for substitution at different positions on the benzo[b]thiophene core, one can predict the most likely site of reaction. Furthermore, the influence of the methyl and phenyl substituents on the reactivity can be systematically analyzed. Mechanistic inquiries often involve locating the transition state structure connecting reactants and products and confirming it by vibrational frequency analysis (a single imaginary frequency corresponds to the reaction coordinate). The calculated energy barrier (the difference in energy between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. acs.org
Reactivity and Mechanistic Studies of 4 Methyl 2 Phenylbenzo B Thiophene Transformations
Oxidation and Reduction Pathways of the Thiophene (B33073) Sulfur
The sulfur atom in the thiophene ring of benzo[b]thiophenes is susceptible to oxidation, a transformation that significantly alters the electronic properties and reactivity of the molecule. The electron-donating character of the thiophene sulfur is converted into the electron-accepting nature of a sulfoxide (B87167) or sulfone group. mdpi.com
The oxidation of benzo[b]thiophenes to their corresponding sulfoxides and sulfones is a well-established process. This transformation typically proceeds in a stepwise manner, where the sulfoxide is formed as an intermediate on the path to the more highly oxidized sulfone. nih.gov A variety of oxidizing agents can accomplish this, with hydrogen peroxide being a common choice, often in the presence of a catalyst. nih.govorganic-chemistry.org
The rate of oxidation can be influenced by the substituents on the benzo[b]thiophene ring. Electron-donating groups generally increase the rate of the initial oxidation to the sulfoxide by increasing the nucleophilicity of the sulfur atom. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often faster for substrates with electron-withdrawing groups. nih.gov
For 4-Methyl-2-phenylbenzo[b]thiophene, oxidation would first yield the corresponding 1-oxide (sulfoxide), and further oxidation would produce the 1,1-dioxide (sulfone). The resulting sulfone is a versatile synthetic intermediate, with the activated 2,3-double bond readily participating in further reactions. researchgate.net
Oxidizing Agents for Benzo[b]thiophene Derivatives
| Oxidizing Agent/System | Product | Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium(VII) | Sulfoxide, Sulfone | Catalytic system allowing for stepwise oxidation. | nih.gov |
| Hydrogen Peroxide (H₂O₂) / P₂O₅ | Sulfone | A facile method for clean conversion, particularly for electron-poor systems. | researchgate.net |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common reagent for the oxidation of sulfides. | mdpi.com |
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Efficiently affords the sulfone product. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | Provides sulfoxides in high yields. | organic-chemistry.org |
Cycloaddition Reactions of Benzo[b]thiophene Derivatives
The fused aromatic system of benzo[b]thiophene generally renders it a reluctant participant in cycloaddition reactions, as these transformations disrupt the aromaticity of the thiophene ring. nih.gov However, under specific conditions or after suitable activation, the benzo[b]thiophene core can undergo various modes of cycloaddition.
Benzo[b]thiophenes are typically poor dienes in thermal [4+2] cycloaddition reactions due to their aromatic character. nih.gov However, their reactivity can be unlocked in two primary ways:
Oxidation to the Sulfone : Benzo[b]thiophene 1,1-dioxides can act as the dienophile component in Diels-Alder reactions. researchgate.netrsc.org The electron-withdrawing sulfone group activates the 2,3-double bond, making it susceptible to reaction with dienes like tetraarylcyclopentadienones. rsc.org
Formation of Thiophenium Salts : S-phenylation of a benzo[b]thiophene with a reagent like diphenyliodonium (B167342) triflate generates a 1-phenyl-1-benzothiophenium salt. acs.org This process breaks the aromaticity of the thiophene ring, rendering it olefinic in nature and capable of acting as a dienophile in [4+2] cycloadditions with dienes such as cyclopentadiene. However, these reactions are highly sensitive to steric hindrance. It has been shown that substituents at the 2- and 3-positions can prevent the cycloaddition from occurring. acs.org This suggests that this compound would likely be unreactive in this specific transformation due to the steric bulk of the 2-phenyl group.
Benzo[b]thiophene derivatives can participate in dearomative [3+2] cycloaddition reactions when suitably activated. Research has demonstrated that 3-nitrobenzothiophenes undergo an efficient and highly diastereoselective 1,3-dipolar cycloaddition with in situ-generated nonstabilized azomethine ylides. nih.govrsc.org This reaction constructs a fused tricyclic benzo acs.orgresearchgate.netthieno[2,3-c]pyrrole system. nih.govrsc.org The reaction proceeds across the 2,3-double bond of the thiophene ring. For a molecule like this compound, participation in such a reaction would likely require the introduction of a strong electron-withdrawing group on the benzo[b]thiophene core to serve as an activating group. nih.gov
[2+2] cycloadditions involving benzo[b]thiophenes are less common but have been achieved under photochemical conditions. An intramolecular [2+2] cycloaddition between a tethered alkyne and the benzo[b]thiophene 2,3-double bond has been reported using visible light photocatalysis. researchgate.net Furthermore, rhodium-catalyzed intermolecular [2+2+2] cycloadditions have been developed where a benzo[b]thiophene 1,1-dioxide acts as the two-carbon 'ene' component, reacting with an α,ω-diyne to form condensed polycyclic compounds. acs.org
Cycloaddition Reactions of Benzo[b]thiophene Scaffolds
| Reaction Type | Role of Benzo[b]thiophene | Activation Method | Notes | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Dienophile | Oxidation to sulfone (1,1-dioxide) | Reacts with dienes across the C2-C3 bond. | researchgate.net, rsc.org |
| [4+2] Diels-Alder | Dienophile | Formation of S-phenylthiophenium salt | Reaction is sensitive to steric hindrance at C2/C3. | acs.org |
| [3+2] Dipolar Cycloaddition | Dipolarophile | Presence of an activating group (e.g., -NO₂) | Reacts with dipoles like azomethine ylides. | nih.gov, rsc.org |
| [2+2] Cycloaddition | Alkene component | Visible light photocatalysis | Intramolecular reaction with a tethered alkyne. | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions on the this compound ring are governed by the inherent reactivity of the benzo[b]thiophene nucleus and the directing effects of the substituents.
Electrophilic Substitution: The benzo[b]thiophene ring system is generally more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq The outcome of electrophilic substitution is directed by both the inherent reactivity of the heterocyclic positions (C3 being slightly more reactive than C2) and the influence of existing substituents. rsc.org In this compound, three main factors are at play:
The thiophene sulfur directs electrophilic attack to the 2- and 3-positions.
The 2-phenyl group is a deactivating group relative to hydrogen but directs incoming electrophiles to the ortho and para positions of the phenyl ring, and can influence the 3-position of the thiophene ring.
The 4-methyl group is an activating, ortho- and para-directing group. libretexts.org Its primary influence is on the benzene portion of the molecule, strongly activating the 5- and 7-positions.
Competition between these directing effects determines the final substitution pattern. For many electrophilic reactions, such as nitration, halogenation, and Friedel-Crafts reactions, attack is often observed on the benzene ring, particularly at the C7 position, which is para to the activating methyl group. rsc.org Attack at the C3 position of the thiophene ring is also possible, being adjacent to the phenyl group and activated by the sulfur atom. For example, studies on 4-methoxy-3-methylbenzo[b]thiophene show that electrophilic substitution yields a mixture of 2- and 7-substituted products, highlighting the competition between the thiophene and benzene rings. rsc.org
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the electron-rich benzo[b]thiophene ring is generally difficult and requires the presence of strong electron-withdrawing activating groups, such as a nitro group. nih.gov In activated systems, leaving groups (e.g., halogens) can be displaced by nucleophiles. Interestingly, a halogen at the 2-position of benzo[b]thiophene is often more susceptible to nucleophilic displacement than one at the 3-position. taylorfrancis.com For this compound, direct nucleophilic substitution on the ring is unlikely without prior functionalization to introduce an activating group and a suitable leaving group.
Photochemical Transformations
The inherent aromaticity and the presence of sulfur and delocalized π-systems in benzothiophenes make them fascinating subjects for photochemical studies. Irradiation with light can induce a variety of transformations, including cyclizations, rearrangements, and the controlled switching of molecular states.
Photo-induced Cyclizations and Rearrangements
While direct photochemical studies on this compound are not extensively documented, the reactivity of related phenylthiophenes and benzoylbenzothioates provides significant insights into potential transformations. The photochemical rearrangement of 2-phenylthiophene (B1362552) to 3-phenylthiophene, for instance, has been shown through deuterium (B1214612) labeling studies to involve a significant reorganization of the thiophene ring. lookchem.com This type of phenyl group migration could be a potential, albeit complex, photoreaction pathway for 2-phenylbenzo[b]thiophenes.
Photo-induced cyclization is another key reaction class. Studies on S-aryl 2-benzoylbenzothioates have demonstrated that direct irradiation can lead to intramolecular cyclization, forming 3-aryl-3-arylthioisobenzofuranones. rsc.org This process is believed to occur from the singlet excited state via a stepwise mechanism involving a zwitterionic intermediate followed by aryl migration. rsc.org
Furthermore, other benzothiophene (B83047) derivatives undergo different modes of photocyclization. Benzo[b]thiophene-2,3-dione, for example, participates in [4+2] photocycloaddition reactions with alkenes to yield 1,4-dioxin (B1195391) type products. researchgate.net In a different approach, reductive cyclization of 2-aryl-3-nitrobenzo[b]thiophens using reagents like triethyl phosphite (B83602) can produce benzo[b]thieno[3,2-b]indoles, which involves the intramolecular cyclization of an intermediate nitrene onto the adjacent aryl ring. rsc.org These examples highlight the diverse cyclization strategies that can be accessed through photochemical activation of functionalized benzothiophene cores.
Photoswitchable Systems Based on Benzo[b]thiophenes
The robust and thermally stable nature of the benzothiophene scaffold makes it an excellent component for molecular photoswitches, particularly in the design of diarylethenes. mdpi.com These systems can be reversibly interconverted between two stable isomers—an open form and a closed form—by irradiation with light of specific wavelengths. This isomerization leads to dramatic changes in their electronic and optical properties, such as absorption and fluorescence. nih.govnih.gov
Diarylethenes incorporating 1,2-bis(2-alkylbenzo[b]thiophen-3-yl)perfluorocyclopentene units are a well-studied class of these photoswitches. nih.gov The open form is typically colorless, while UV light irradiation induces a 6π-electrocyclization to form a colored, conjugated closed-ring isomer. mdpi.comnih.gov This process is reversible, with visible light promoting the cycloreversion reaction back to the open form. nih.gov
The photophysical properties of these switches can be finely tuned by modifying the benzothiophene unit. For instance, oxidation of the sulfur atom to a sulfone (benzo[b]thiophene-1,1-dioxide) can significantly alter the fluorescence properties. Diarylethenes with non-oxidized benzothiophene units often have fluorescent open forms, whereas their oxidized counterparts tend to have highly fluorescent closed forms. nih.gov This "turn-on" fluorescence upon cyclization is highly desirable for applications in super-resolution imaging and data storage. nih.govresearchgate.net The substitution pattern on the benzothiophene ring also plays a crucial role; electron-donating groups like phenyl or triphenylamine (B166846) can shift absorption to longer wavelengths and influence the quantum yield of the cyclization reaction. researchgate.net
| Isomer | Irradiation Wavelength for Conversion | Absorption Maximum (λmax) in Dichloromethane | Appearance |
|---|---|---|---|
| Open Form | Visible Light (>450 nm) | 342 nm | Colorless |
| Closed Form | UV Light (365 nm) | 530 nm | Red |
Transition Metal-Catalyzed C–H Activation and Functionalization
Direct C–H activation is a powerful strategy for the functionalization of heteroaromatic compounds like this compound, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. nih.govnih.govbenthamdirect.com Various transition metals, particularly palladium and rhodium, have been shown to effectively catalyze the selective formation of new C–C and C-heteroatom bonds at various positions on the benzothiophene core. researchgate.netacs.org
For a substrate like this compound, several C–H bonds are potential sites for functionalization. The electronic properties and steric environment dictated by the existing substituents play a critical role in determining the regioselectivity of these reactions.
C3-Position: The C3 position is electronically activated and often a primary site for functionalization. However, the presence of the bulky phenyl group at the C2 position can sterically hinder access to the C3-H bond. Despite this, methods for C3-arylation using heterogeneous Pd/C and CuCl catalysts with aryl chlorides have been developed, demonstrating complete C3 selectivity. exlibrisgroup.com
C2-Position (of the phenyl ring): The ortho C–H bonds of the 2-phenyl group are susceptible to activation through chelation-assisted pathways. The sulfur atom of the benzothiophene ring can act as a directing group, facilitating the formation of a metallacycle intermediate that positions the catalyst for selective functionalization of the phenyl ring. nih.govrsc.org
C7-Position: The C7-H bond is another attractive site for functionalization. Its proximity to the sulfur atom allows for chelation-assisted C–H activation. Rhodium catalysts, in particular, are effective in directing functionalization to this position. nih.gov
Palladium-catalyzed reactions have been extensively studied. For example, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids proceeds with high selectivity at the C2 position. nih.govacs.org In other systems, the regioselectivity can be controlled by the catalyst system itself. A remarkable switch from C3 to C2 selectivity in the arylation of benzo[b]thiophene was observed by simply lowering the palladium catalyst loading in a system co-catalyzed by a silver(I) salt, which was found to mediate the C2–H activation. acs.org
| Position Functionalized | Catalyst System | Coupling Partner | Key Finding | Reference |
|---|---|---|---|---|
| C2 | Pd(OAc)₂, Cu(OAc)₂ | Arylboronic Acids | Selective C2-arylation of benzo[b]thiophene 1,1-dioxides. | nih.govacs.org |
| C2 | Low loading Pd₂(dba)₃, Ag₂CO₃ | Aryl Iodides | Ag(I)-mediated C-H activation at the C2 position. | acs.org |
| C3 | Pd/C, CuCl | Aryl Chlorides | Completely C3-selective arylation. | exlibrisgroup.com |
| C2 and C5 | Pd(OAc)₂, Ligand | Alkynes | Ligand-controlled regiodivergent alkynylation of thiophenes. | nih.gov |
Investigation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the transformations of benzothiophenes is fundamental to controlling reaction outcomes and designing more efficient catalysts. These investigations often combine experimental techniques (e.g., trapping experiments, kinetic studies, spectroscopic analysis) with computational methods like Density Functional Theory (DFT). nih.govnih.gov
In the context of transition metal-catalyzed C–H activation, several key intermediates are frequently proposed. For rhodium-catalyzed reactions, the mechanism often begins with coordination of a directing group (like the sulfur atom in benzothiophene) to the metal center. This is followed by a C–H bond cleavage step, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution. nih.gov The resulting species is a rhodacycle intermediate, which is central to the catalytic cycle. nih.gov
Similarly, palladium-catalyzed C–H arylations are proposed to proceed via cyclopalladium intermediates. acs.org For instance, in the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxide with phenylboronic acid, a cyclopalladium intermediate is formed via C–H activation. This intermediate then undergoes transmetalation with the boronic acid derivative, followed by reductive elimination to yield the C2-arylated product and regenerate the Pd(0) catalyst, which is then re-oxidized to Pd(II) to complete the cycle. acs.org
Mechanistic studies of cyclization reactions have also identified key intermediates. The palladium-iodide-catalyzed synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes is hypothesized to proceed through a sulfonium (B1226848) iodide intermediate formed by intramolecular nucleophilic attack of the sulfur on a palladium-coordinated alkyne. acs.org In another example, the synthesis of benzothiophenes from arynes and alkynyl sulfides is thought to involve a zwitterionic intermediate that is subsequently protonated. rsc.org
Photochemical reactions also involve distinct intermediates. The photocleavage of N-phenyl dibenzothiophene (B1670422) sulfoximine, a related sulfur-containing aromatic system, has been shown to proceed via the release of a highly reactive phenyl nitrene intermediate. nih.govresearchgate.net Computational studies are invaluable for mapping the potential energy surfaces of these reactions, helping to distinguish between possible mechanistic pathways and explain observed selectivities. nih.govmdpi.com
Exploration of Advanced Material and Catalytic Applications for 4 Methyl 2 Phenylbenzo B Thiophene Systems
Organic Electronics and Optoelectronic Devices
The core structure of 4-Methyl-2-phenylbenzo[b]thiophene, which combines a planar, electron-rich benzo[b]thiophene unit with a phenyl group, suggests theoretical potential for use in organic electronics. The π-conjugated system is a fundamental prerequisite for semiconductor behavior. However, specific studies to harness this potential in electronic devices are not available in the current body of scientific literature.
Organic Light-Emitting Diodes (OLEDs)
There is no published research detailing the use or performance of this compound as a component in Organic Light-Emitting Diodes (OLEDs). The suitability of a compound for OLEDs depends on factors such as its photoluminescence quantum yield, thermal stability, and appropriate energy levels (HOMO/LUMO) for efficient charge injection and transport. While derivatives of benzo[b]thiophene have been explored as host materials or emitters in OLEDs google.comrsc.orgrsc.org, the specific electroluminescent properties of this compound have not been characterized.
Organic Field-Effect Transistors (OFETs)
The application of this compound in Organic Field-Effect Transistors (OFETs) has not been documented. Research into related benzo[b]thiophene derivatives shows that molecular structure, particularly the nature and position of substituents, critically influences the material's charge carrier mobility and solid-state packing—key determinants of OFET performance. researchgate.netmdpi.com Without experimental fabrication and characterization of OFET devices using this compound, its performance metrics, such as charge mobility and the on/off current ratio, remain unknown.
Organic Solar Cells (OSCs)
There are no available studies on the integration of this compound into Organic Solar Cells (OSCs). The development of materials for OSCs requires specific optoelectronic properties, including strong absorption in the solar spectrum and suitable energy level alignment for efficient exciton (B1674681) separation at a donor-acceptor interface. Although various thiophene-based compounds are foundational in OSC research researchgate.net, the photovoltaic properties of this compound have not been investigated.
Charge Transport Enhancement in Organic Semiconductors
While the enhancement of charge transport is a critical goal in organic semiconductor research, no studies have specifically investigated this property for this compound. The intrinsic charge transport characteristics of a material are dictated by its molecular arrangement in the solid state and its reorganization energy. The phenyl and methyl substituents on the benzo[b]thiophene core are expected to influence intermolecular π-π stacking and molecular order, which are crucial for efficient charge transport. mdpi.com However, without dedicated theoretical calculations or experimental measurements, the charge transport properties of this specific compound are not established.
Fluorescent and Photoluminescent Materials
The photophysical properties of this compound, which are fundamental to its potential as a fluorescent or photoluminescent material, have not been a subject of detailed investigation in published literature.
Development of Fluorescent Probes with High Quantum Yields
No research has been published on the development of this compound as a fluorescent probe. The efficacy of a fluorescent probe is determined by its quantum yield, sensitivity to its environment, and specificity. nih.gov The fluorescence quantum yield of this compound has not been reported, and therefore its potential for applications in high-performance fluorescent materials remains speculative.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation. This effect is typically attributed to the restriction of intramolecular motion (RIM), such as vibrations and rotations, in the aggregated state. This restriction blocks non-radiative decay pathways, forcing the excited state to decay radiatively, thus "turning on" fluorescence.
While specific AIE studies on this compound are not extensively documented, the broader class of benzo[b]thiophene derivatives has shown significant promise as AIE luminogens (AIEgens). For example, new AIEgens developed from a benzo[b]thiophene S,S-dioxide core have demonstrated high solid-state emission efficiencies. The introduction of steric hindrance and the modification of electronic properties in these molecules have been shown to directly influence their AIE characteristics.
The AIE potential of the this compound system is rooted in its structural features. The phenyl and methyl groups attached to the benzo[b]thiophene core can undergo low-frequency rotational motions in solution, providing a pathway for non-radiative energy dissipation. In an aggregated state or solid form, the physical constraints would hinder these rotations. This restriction of intramolecular motion is the fundamental mechanism for AIE, suggesting that this compound and its derivatives are strong candidates for AIE-based applications, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. Studies on silyl-substituted 4,4′-bibenzo[c]thiophene derivatives have shown that while some are poorly emissive in the solid state (quantum yield < 0.02), others can exhibit significantly higher solid-state quantum yields (up to 0.25), highlighting the impact of substitution on AIE properties. nih.gov
Catalysis and Electrocatalysis Applications
The unique electronic and structural properties of the benzo[b]thiophene core make it suitable for various catalytic applications, from acting as a ligand in transition metal catalysis to serving as a metal-free electrocatalyst.
The benzo[b]thiophene moiety can act as a versatile ligand in organometallic chemistry. The sulfur atom in the thiophene (B33073) ring and the delocalized π-system can coordinate with transition metals, influencing the metal center's electronic properties and steric environment. This coordination is crucial for designing catalysts with specific activities and selectivities.
Research has shown that Schiff base ligands incorporating a benzo[b]thiophene unit can form stable octahedral complexes with transition metals like Nickel(II) and Manganese(II). rsc.org In these complexes, the metal ion coordinates to the nitrogen atom of the azomethine group and the benzo[b]thiophene ring, demonstrating the scaffold's ability to participate in ligand architecture. rsc.org Furthermore, soluble rhodium complexes have been used in the catalytic transformation of benzo[b]thiophene, a process that involves the opening of the thiophene ring, indicating direct interaction and coordination between the metal and the heterocyclic core. acs.org The synthesis of complex benzo[b]thiophene derivatives often relies on transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, where the interaction between the catalyst (e.g., palladium) and the benzo[b]thiophene substrate is a key step. ic.ac.uk
There is a growing interest in developing efficient, low-cost, and metal-free organic catalysts for fuel cells to replace expensive precious metal catalysts like platinum (Pt) and palladium (Pd). Benzo[b]thiophene derivatives have emerged as promising candidates for this role.
A study on a synthesized 3-iodo-2-(p-tolyl)benzo[b]thiophene demonstrated its high performance as a metal-free anode catalyst for the electrooxidation of hydrazine (B178648) (N2H4), a common fuel in direct liquid fuel cells. The research highlighted that this benzo[b]thiophene derivative exhibited superior current density and long-term stability compared to other organic catalysts. This performance suggests that benzo[b]thiophene-based materials could serve as efficient and cost-effective alternatives to traditional metal catalysts in fuel cell systems.
| Catalyst | Maximum Current Density (mA/cm²) | Fuel | Key Finding |
|---|---|---|---|
| 3-iodo-2-(p-tolyl)benzo[b]thiophene | 15.40 | Hydrazine (N₂H₄) | Demonstrated the best performance and lowest charge transfer resistance among the tested derivatives. Current time information in Bangalore, IN. |
| Commercial Pt/C | Variable | Hydrogen/Hydrazine | Standard expensive metal catalyst used for comparison in fuel cell research. |
Sensor Development Based on Electronic or Optical Changes
The responsive electronic and optical properties of benzo[b]thiophene derivatives make them excellent candidates for chemical and biological sensors. Their fluorescence can change upon interaction with specific analytes, and their core structure can be integrated into systems that detect biological activity.
One key application is in the development of selective receptor agonists. For instance, a benzo[b]thiophene amino carboxylate derivative was identified as a potent and selective agonist for the S1P4 receptor, a G-protein coupled receptor involved in immune system regulation. This molecule's ability to selectively bind to and activate a specific receptor subtype demonstrates its utility as a pharmacological tool for functional studies, effectively acting as a biosensor for receptor activity.
Furthermore, the potential AIE characteristics of this compound systems open avenues for "turn-on" fluorescent sensors. In such a sensor, the molecule would be non-emissive in solution but would fluoresce brightly upon binding to a target analyte that induces aggregation or restricts its intramolecular rotations. Additionally, benzo[b]thiophene-based chalcones have been investigated as inhibitors of cholinesterases, enzymes linked to Alzheimer's disease. mdpi.com The ability of these molecules to inhibit enzyme activity can be monitored, forming the basis of a sensor for detecting these crucial enzymes. mdpi.com
Precursors and Building Blocks for Complex Molecular Architectures
The this compound scaffold is a versatile building block for constructing larger, more complex functional molecules. Its core can be readily modified through various organic reactions, allowing for the synthesis of a wide array of derivatives with tailored properties for applications in materials science and medicinal chemistry.
Synthetic strategies often involve the functionalization of the benzo[b]thiophene ring. For example, halogenation of the ring, such as at the 3-position, creates a reactive site for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). ic.ac.ukresearchgate.net This allows for the introduction of various aryl, alkyl, or acetylenic groups, systematically building up molecular complexity. The synthesis of 2,3-disubstituted benzo[b]thiophenes often starts with precursors like 2,3-dibromobenzo[b]thiophene, which serves as a platform for introducing different functionalities.
This modular approach has been used to create:
Organic Semiconductors: Fused benzo[b]thiophene systems like benzo[b]thieno[2,3-d]thiophene (BTT) are used to synthesize solution-processable semiconductors for organic field-effect transistors (OFETs). mdpi.com
Biologically Active Agents: The scaffold is present in molecules designed as cholinesterase inhibitors and selective receptor agonists. mdpi.com Benzo[b]thiophene acylhydrazones have also been synthesized as potent antimicrobial agents against multidrug-resistant bacteria. nih.gov
OLED Materials: The benzo[b]thiophene core is a key component in emitters for organic light-emitting diodes. nih.gov
The ability to regioselectively functionalize the this compound core makes it an invaluable precursor for developing advanced materials with precisely engineered properties. researchgate.net
Structure Function Relationships in 4 Methyl 2 Phenylbenzo B Thiophene Derivatives for Materials Science
Influence of Substituent Effects on Electronic Band Gaps and Photophysical Properties
The electronic band gap, defined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that governs the optoelectronic behavior of a material. In 4-methyl-2-phenylbenzo[b]thiophene derivatives, this gap can be precisely tuned by introducing various substituent groups onto the core structure. nih.gov
The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—has a profound impact on the FMO energy levels. nih.gov Generally, attaching an EDG (e.g., -CH₃, -OCH₃) raises the HOMO energy level more significantly than the LUMO level, leading to a reduction in the band gap. Conversely, an EWG (e.g., -NO₂, -CN, -CHO) tends to lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, which also results in a smaller band gap. nih.govresearchgate.net
| Compound | Substituent Group | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| Comp1 | -CH3 (on thiophene) | -5.59 | -1.95 | 3.64 |
| Comp3 | -NO2 (on furan) | -6.18 | -3.35 | 2.83 |
Modulating Charge Transport Characteristics through Structural Tuning
The efficiency of charge transport—the movement of electrons and holes through the material—is fundamental to the performance of organic electronic devices. In derivatives of this compound, charge transport characteristics can be modulated through deliberate structural modifications. nih.gov Key strategies include extending the π-conjugated system, altering peripheral alkyl chains, and introducing different bridging units. nih.govrsc.org
Theoretical studies on related thieno[2,3-b]benzothiophene derivatives have shown that the choice of π-bridge spacers and substituents significantly impacts charge mobility. nih.gov For example, introducing spacers like vinyl or phenyl groups between benzothiophene (B83047) units can alter the material's charge transport from predominantly hole-transporting to balanced hole and electron transport. nih.gov The charge carrier mobility is governed by two main factors: the internal reorganization energy (the energy required for a molecule's geometry to change during charge transfer) and the electronic coupling (transfer integral) between adjacent molecules. nih.gov A lower reorganization energy and a higher transfer integral are desirable for high mobility.
| Compound | π-Bridge/Substituent | Hole Mobility (μh) (cm2 V-1 s-1) | Electron Mobility (μe) (cm2 V-1 s-1) | Transport Character |
|---|---|---|---|---|
| 1 | Dimer | 0.28 | - | Hole Transport |
| 2 | Vinyl | 0.012 | 0.013 | Balanced |
| 4 | Tetrafluorophenyl | 0.17 | - | Hole Transport |
| 6 | Biphenyl | ~0.001 | ~0.001 | Low Mobility |
Relationship Between Molecular Geometry and Luminescence Efficiency
Luminescence efficiency, often quantified by the photoluminescence quantum yield (PLQY), is directly tied to the molecular geometry of the fluorophore. For this compound derivatives, a high degree of planarity across the π-conjugated system is generally beneficial for strong luminescence. A planar structure enhances π-orbital overlap, which facilitates electron delocalization and often leads to a higher probability of radiative decay (light emission) over non-radiative decay pathways.
However, the introduction of certain substituents can induce steric hindrance, forcing parts of the molecule, such as the phenyl ring at the 2-position, to twist out of plane with the benzothiophene core. For example, a study on benzo[b]thiophene 1,1-dioxides noted that a methyl group at the 3-position led to a lower product yield due to steric effects, a phenomenon that would similarly impact molecular planarity. acs.org This twisting can disrupt π-conjugation, leading to a decrease in luminescence efficiency.
Furthermore, the electronic nature of substituents also plays a role. In a study of diarylethenes based on benzo[b]thiophene-1,1-dioxide, it was found that electron-withdrawing groups like a formyl (-CHO) group could increase the cyclization quantum yield, while electron-donating groups like phenyl decreased it. researchgate.net This illustrates that the interplay between substituent-induced electronic effects and geometric changes collectively determines the ultimate luminescence performance of the material.
Impact of Aromatic System Orientation on Functional Performance
The functional performance of materials derived from this compound in solid-state devices is critically dependent on the orientation of the aromatic systems, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). nih.govwikipedia.org
Intramolecularly, the dihedral angle between the phenyl ring and the benzothiophene core affects the extent of π-conjugation, influencing the electronic properties as discussed previously. Intermolecularly, the arrangement of molecules in the crystal lattice or thin film dictates the efficiency of charge transport between them. Aromatic molecules can interact through so-called π-π stacking, where the π-systems of parallel rings overlap in a "face-to-face" orientation. wikipedia.org Theoretical calculations have demonstrated that a large, planar conjugated structure, close π-stacking arrangement, and multiple intermolecular interactions are key to achieving high charge mobility. nih.gov
The relative orientation of these stacked molecules is crucial. A slight offset in the stacking can maximize the transfer integral, which facilitates charge hopping between molecules. Besides face-to-face stacking, "edge-to-face" interactions, where the electropositive hydrogens of one molecule are attracted to the electronegative π-cloud of another, also contribute to the stability and order of the molecular packing. wikipedia.orgnih.gov Therefore, controlling the orientation through molecular design—for instance, by selecting appropriate side-chains that guide the self-assembly process—is essential for optimizing the performance of electronic devices. rsc.org
Regiochemical Impact on Material Performance Parameters
Regiochemistry, which concerns the specific placement of substituents on the aromatic core, has a profound impact on the material properties of this compound derivatives. The directing effects of the fused ring system and any existing substituents determine where further chemical modifications will occur, leading to isomers with distinct performance parameters. slideshare.net
For example, in electrophilic substitution reactions on 4-hydroxybenzo[b]thiophene, the incoming group is directed primarily to the 5-position or 7-position, depending on the reaction conditions and reagents. rsc.org Bromination with N-bromosuccinimide resulted in substitution at the 5-position, while nitration produced a mixture of 5-nitro and 7-nitro isomers. rsc.org These isomers, despite having the same chemical formula, will exhibit different electronic properties due to the varied electronic environment at each position.
Steric hindrance is another critical regiochemical factor. A substituent at the 3-position, adjacent to the phenyl group at C2 and the sulfur atom, can cause significant steric clash, potentially forcing the phenyl ring out of plane and disrupting conjugation. acs.org In contrast, a methyl group at the 5- or 6-position is less sterically hindered and would have a more purely electronic effect on the π-system. acs.org This was demonstrated in a palladium-catalyzed arylation where 3-methylbenzo[b]thiophene (B106505) 1,1-dioxide gave a lower yield compared to its 5- and 6-methyl counterparts, highlighting the influence of substituent position. acs.org This control over substituent placement is a powerful tool for fine-tuning material performance, from charge mobility in transistors to emission wavelengths in OLEDs. rsc.org
Future Research Directions and Emerging Paradigms in 4 Methyl 2 Phenylbenzo B Thiophene Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzo[b]thiophenes, including 4-methyl-2-phenylbenzo[b]thiophene, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient routes.
Key areas of focus will include:
Transition-Metal-Free Synthesis: While transition-metal catalysis has been instrumental, concerns over cost and metal contamination are driving the exploration of metal-free alternatives. A notable approach involves the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide, which proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process without the need for a transition-metal catalyst. organic-chemistry.org This method has shown high efficiency and tolerance for a wide range of functional groups. organic-chemistry.org
Photocatalytic Radical Annulation: The use of visible light as a renewable energy source is a promising avenue. Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of a photoredox catalyst like eosin Y, offers a regioselective pathway to substituted benzothiophenes. organic-chemistry.org
Environmentally Benign Reaction Media: A significant shift towards the use of greener solvents is anticipated. For instance, the synthesis of halogenated thiophenes and their benzo derivatives has been successfully achieved in ethanol, an environmentally friendly solvent, using simple inorganic reagents under mild conditions. nih.govx-mol.netresearchgate.net
Domino Reactions: Designing cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, will be a key strategy. The use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions has proven effective for constructing benzo[b]thiophene scaffolds. organic-chemistry.org
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Benzo[b]thiophenes
| Feature | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalyst | Often reliant on precious transition metals (e.g., Palladium, Copper). organic-chemistry.org | Transition-metal-free, photocatalysts, or earth-abundant metal catalysts. organic-chemistry.orgorganic-chemistry.org |
| Reagents | May involve harsh or toxic reagents. | Utilizes safer and more readily available reagents (e.g., K2S, thiourea). organic-chemistry.orgorganic-chemistry.org |
| Solvents | Often employs volatile organic compounds (VOCs). | Prefers green solvents like ethanol or water. nih.govx-mol.netresearchgate.net |
| Energy Input | Typically requires high temperatures and prolonged reaction times. | Can utilize alternative energy sources like visible light and may proceed at ambient temperatures. organic-chemistry.orgnih.govorganic-chemistry.org |
| Efficiency | Can involve multiple steps with intermediate purifications. | Focuses on one-pot procedures and domino reactions to improve atom and step economy. organic-chemistry.orgorganic-chemistry.org |
| Waste Generation | Can produce significant amounts of chemical waste. | Aims to minimize waste through higher efficiency and the use of recyclable catalysts. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the novel synthetic routes for this compound, a deeper understanding of reaction kinetics and mechanisms is essential. The development and application of advanced spectroscopic probes for real-time, in-situ reaction monitoring will be pivotal. While specific real-time monitoring studies on this compound are not yet prevalent, the techniques applied to similar heterocyclic systems can be adapted.
Future research in this area will likely involve:
Process Analytical Technology (PAT): The integration of in-line spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy will enable continuous monitoring of reactant consumption and product formation.
NMR Spectroscopy: In-situ NMR techniques can provide detailed structural information about transient intermediates and help to elucidate complex reaction pathways.
Mass Spectrometry: Real-time mass spectrometry can be used to track the evolution of different species in the reaction mixture, offering high sensitivity and specificity.
These advanced analytical methods will facilitate rapid reaction optimization, improve process control, and ensure consistent product quality, thereby accelerating the transition of sustainable synthetic methods from the laboratory to larger-scale production.
Computational Design of Next-Generation Benzo[b]thiophene Materials
The rational design of novel materials based on the this compound scaffold will be increasingly driven by computational chemistry. In silico methods allow for the prediction of molecular properties and the screening of virtual libraries of compounds before their synthesis, saving significant time and resources.
Key computational approaches will include:
Quantum Chemical Calculations: These methods can be used to determine the electronic structure, molecular stability, and reactivity of this compound derivatives. For example, calculations can predict the energy gap (ΔE), global hardness (η), and global softness (S), which are indicative of a molecule's reactivity potential. nih.gov
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of benzo[b]thiophene derivatives with biological targets. nih.gov This can guide the design of more potent and selective therapeutic agents.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, such as the stability of protein-ligand complexes over time. nih.gov
ADME/Tox Prediction: In silico models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for the early-stage evaluation of drug candidates and can help to identify potential liabilities before costly experimental studies are undertaken. researchgate.net
Table 2: Key Parameters from In Silico Studies of Benzo[b]thiophene Derivatives
| Parameter | Significance | Example Finding |
|---|---|---|
| Binding Energy (kcal/mol) | Predicts the strength of interaction between a ligand and its target protein. | Novel benzo[b]thiophene-2-carbaldehyde derivatives showed favorable binding energies with protein target 4JVW. nih.gov |
| Energy Gap (ΔE) | Indicates molecular stability and reactivity. | A higher energy gap suggests greater stability, while a lower gap indicates enhanced reactivity. nih.gov |
| Global Hardness (η) and Softness (S) | Measures the resistance to change in electron distribution and the capacity to accept electrons, respectively. | Variations in these parameters among derivatives can inform on their relative reactivity. nih.gov |
| Root-Mean-Square Deviation (RMSD) | Assesses the stability of a protein-ligand complex during molecular dynamics simulations. | Minimal RMSD fluctuations suggest a stable binding mode. nih.gov |
| Physicochemical Properties | Includes parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors, which are important for drug-likeness. | In silico ADME studies can predict properties like gastrointestinal absorption and blood-brain barrier permeability. rsc.org |
Exploration of Self-Assembly and Supramolecular Chemistry
The planar and aromatic nature of the benzo[b]thiophene core makes this compound an excellent candidate for the construction of self-assembling systems and supramolecular architectures. The non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, can be harnessed to create highly ordered structures with emergent properties. researchgate.net
Future research will likely focus on:
Liquid Crystals: The design and synthesis of benzo[b]thiophene-based liquid crystals for applications in microwave technology is an emerging area. bohrium.comarxiv.org The correlation between the molecular structure of these compounds and their mesomorphic properties is a key area of investigation. bohrium.comarxiv.org
Organic Semiconductors: The ability of benzo[b]thiophene derivatives to form ordered thin films makes them promising materials for organic thin-film transistors (OTFTs) and other electronic devices. rsc.org
Gels and Nanostructures: The self-assembly of appropriately functionalized this compound derivatives in solution could lead to the formation of gels, nanofibers, and other nanostructures with potential applications in materials science and biomedicine.
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials that combine the properties of organic molecules like this compound with inorganic components offers a powerful strategy for developing advanced functional materials.
Promising research directions include:
Metal-Organic Frameworks (MOFs): The incorporation of benzo[b]thiophene-based ligands into MOFs could lead to materials with tailored porosity, catalytic activity, and sensing capabilities.
Coordination Complexes: The electron-rich sulfur atom and the aromatic system of the benzo[b]thiophene core are well-suited for coordinating with metal centers. researchgate.net The resulting coordination complexes could exhibit interesting photophysical, magnetic, or catalytic properties. researchgate.net
Hybrid Nanoparticles: The functionalization of inorganic nanoparticles (e.g., gold, silica, quantum dots) with this compound derivatives could create hybrid systems with combined properties for applications in imaging, sensing, and drug delivery.
Antitubercular Agents: The design and synthesis of benzo[b]thiophene-based hybrids have shown promise in the development of new agents against multidrug-resistant tuberculosis. nih.gov
Expanding the Scope of Non-Clinical Applications beyond Current Paradigms
While much of the research on benzo[b]thiophenes has been driven by their medicinal potential, there is a growing interest in exploring their non-clinical applications. The unique electronic and photophysical properties of the this compound scaffold make it a versatile building block for a wide range of materials.
Future research will likely extend to:
Optoelectronic Materials: The conjugated π-system of this compound makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. smolecule.com
Chemosensors: By incorporating specific recognition motifs, this compound derivatives could be developed as fluorescent or colorimetric sensors for the detection of ions, molecules, or biological analytes.
Dyes and Pigments: The chromophoric nature of the benzo[b]thiophene core has led to its use in the manufacturing of dyes like thioindigo. wikipedia.org Further exploration of substituted derivatives could lead to new colorants with enhanced properties.
Agrochemicals: The antimicrobial properties of benzo[b]thiophene derivatives suggest their potential use in the development of new agrochemicals. smolecule.com
The continued exploration of these and other novel applications will ensure that the chemistry of this compound remains a vibrant and impactful field of research for years to come.
Q & A
Q. Basic Research Focus
- Precipitation : Cool reaction mixtures to −20°C in THF/hexane (1:5) to precipitate impurities .
- Chromatography : Use silica gel with gradient elution (hexane → 20% EtOAc). Monitor fractions via TLC (Rf = 0.4 in hexane/EtOAc 8:2) .
- Recrystallization : Ethanol/water (3:1) yields crystals suitable for XRD analysis .
How do density functional theory (DFT) calculations elucidate the catalytic activity of thiophene-based covalent organic frameworks (COFs)?
Q. Advanced Research Focus
- Active site identification : DFT reveals sulfur atoms in thiophene rings act as catalytic centers for oxygen reduction reactions (ORR), with ΔG*OH = 0.45 eV .
- Bandgap engineering : Thiophene COFs exhibit a 1.8 eV bandgap, facilitating electron transfer in ORR. Compare with non-thiophene COFs (2.3 eV) to validate enhancements .
- Experimental validation : Rotating disk electrode (RDE) tests in 0.1 M KOH show a 4-electron pathway with 0.82 V onset potential .
What spectroscopic techniques characterize the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
